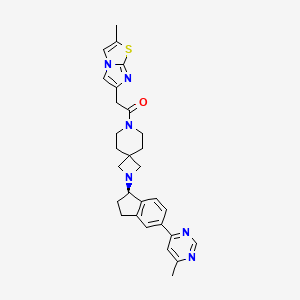
PF-5190457
Overview
Description
PF-5190457 is a novel compound that acts as a ghrelin receptor inverse agonist. Ghrelin is a hormone that stimulates appetite and is involved in regulating energy balance. This compound has been investigated for its potential to treat alcohol use disorder by reducing alcohol craving and consumption .
Mechanism of Action
Target of Action
PF-5190457, also known as PF-05190457, UNII-FF33NL9U5G, FF33NL9U5G, or 2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone, primarily targets the ghrelin receptor (GHS-R1a) . The ghrelin receptor is a potential target for alcohol use disorders .
Mode of Action
This compound is an inverse agonist of the ghrelin receptor . It inhibits the constitutive activity of GHS-R1a and competitively blocks its activation by acyl-ghrelin . This means that this compound binds to the ghrelin receptor and induces a pharmacological response opposite to that of ghrelin.
Biochemical Pathways
By acting as an inverse agonist, this compound could potentially influence these pathways .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in both non-heavy and heavy alcohol drinkers . A two-compartment model best described the pharmacokinetics of this compound. The apparent volume of distribution was 44.5 L, apparent clearance was 72.0 L/h, apparent peripheral volume of distribution was 271 L, apparent distributional clearance was 28.7 L/h, and first-order absorption rate constant was 0.27/h . The apparent volume of distribution was 3.8-fold higher (169 L) in heavy drinkers .
Result of Action
It has been observed that this compound reduces alcohol craving during a cue-reactivity procedure . This suggests that this compound may have potential as a pharmacological agent to treat alcohol use disorder .
Action Environment
The action of this compound can be influenced by environmental factors such as alcohol consumption. For instance, the apparent volume of distribution of this compound was found to be higher in heavy drinkers, which correlated with a lower maximum plasma concentration in heavy drinkers compared with non-heavy drinkers at the same dose . This suggests that alcohol consumption can influence the pharmacokinetics and potentially the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
PF-5190457 is a potent and selective ghrelin receptor inverse agonist . It interacts with the ghrelin receptor, a G-protein coupled receptor, and inhibits the activation of this receptor . This interaction is characterized by high affinity and selectivity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It increases intracellular Ca2+ concentration and insulin secretion from human islets in vitro . In heavy alcohol drinkers, it has been observed to reduce alcohol craving .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ghrelin receptor and acting as an inverse agonist . This means that it binds to the same receptor as ghrelin but induces a pharmacological response opposite to that of ghrelin .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have stable effects over time . It does not interact with the effects of alcohol on locomotor activity or loss-of-righting reflex .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . At higher doses, it has been associated with a reduced incidence of somnolence in heavy drinkers .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found in human plasma after oral administration, indicating that it undergoes metabolism in the body .
Transport and Distribution
It has been observed that the apparent volume of distribution of this compound is higher in heavy drinkers, indicating that it may be distributed differently in these individuals .
Subcellular Localization
Given its interaction with the ghrelin receptor, it is likely that it localizes to the cell membrane where this receptor is located .
Preparation Methods
Synthetic Routes and Reaction Conditions
PF-5190457 is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthetic route typically involves the following steps:
- Formation of the indane moiety through cyclization reactions.
- Introduction of the pyrimidinyl group via nucleophilic substitution.
- Coupling of the indane and pyrimidinyl intermediates to form the final product .
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes:
- Selection of appropriate solvents and reagents to ensure high yield and purity.
- Optimization of reaction conditions such as temperature, pressure, and reaction time.
- Implementation of purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
PF-5190457 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
PF-5190457 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study ghrelin receptor pharmacology and its role in energy balance.
Biology: Investigated for its effects on appetite regulation and metabolic processes.
Medicine: Explored as a potential therapeutic agent for treating alcohol use disorder and other conditions related to ghrelin signaling.
Industry: Utilized in the development of new drugs targeting ghrelin receptors and related pathways
Comparison with Similar Compounds
PF-5190457 is unique compared to other ghrelin receptor inverse agonists due to its high selectivity and potency. Similar compounds include:
PF-05190457: Another ghrelin receptor inverse agonist with similar pharmacological properties.
Ghrelin Receptor Antagonists: Compounds that block the ghrelin receptor but do not exhibit inverse agonist activity.
Ghrelin Receptor Agonists: Compounds that activate the ghrelin receptor and have opposite effects compared to this compound
Properties
IUPAC Name |
2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6OS/c1-19-11-25(31-18-30-19)22-3-5-24-21(12-22)4-6-26(24)35-16-29(17-35)7-9-33(10-8-29)27(36)13-23-15-34-14-20(2)37-28(34)32-23/h3,5,11-12,14-15,18,26H,4,6-10,13,16-17H2,1-2H3/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUDADZJCKGWKR-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C2=CC3=C(C=C2)C(CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=N1)C2=CC3=C(C=C2)[C@@H](CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334782-79-4 | |
| Record name | PF-5190457 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334782794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-5190457 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14870 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-5190457 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF33NL9U5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide](/img/structure/B609967.png)
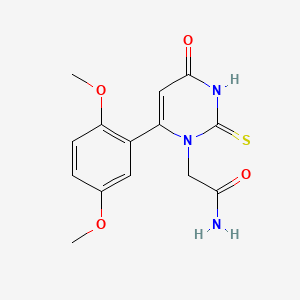
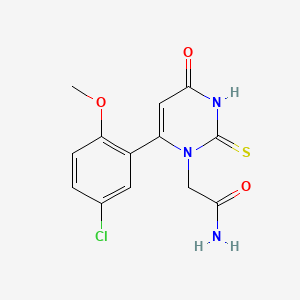
![2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B609970.png)
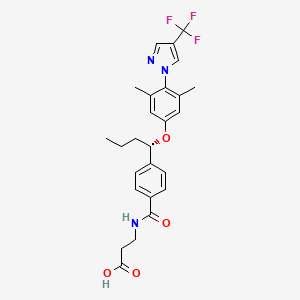
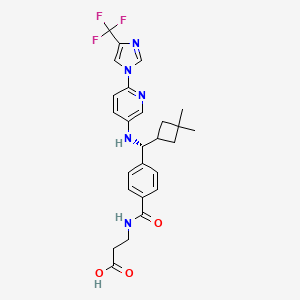
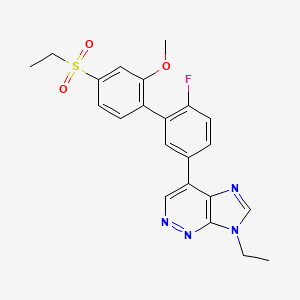
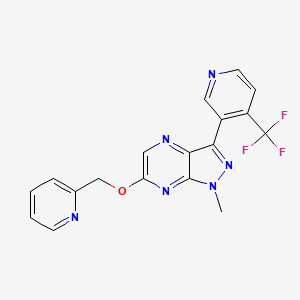

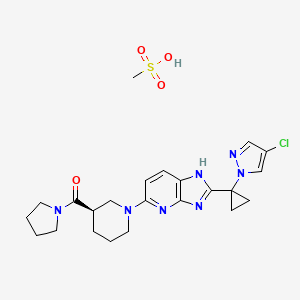

![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide;hydrochloride](/img/structure/B609985.png)

![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide](/img/structure/B609987.png)
